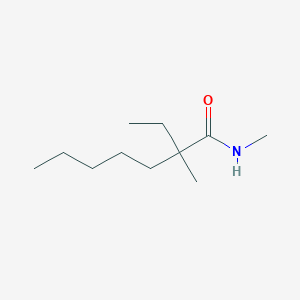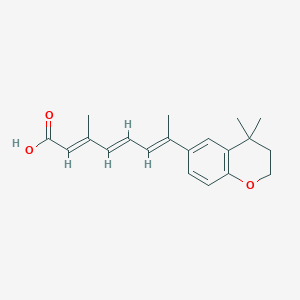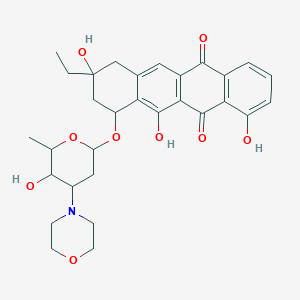
Morpholinoanthracycline MY5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinoanthracycline MY5 is a novel anthracycline-based drug that has shown promising results in scientific research studies. It is a synthetic analog of the natural anthracycline antibiotic, daunorubicin, and has been designed to overcome some of the limitations of traditional anthracyclines.
Wirkmechanismus
MY5 exerts its anticancer effects by intercalating into DNA and inhibiting DNA synthesis. It also induces apoptosis, or programmed cell death, in cancer cells. MY5 has been shown to be more effective than traditional anthracyclines in inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
MY5 has been shown to have a lower toxicity profile than traditional anthracyclines. It has also been shown to have a longer half-life and a higher bioavailability. MY5 has been shown to induce less cardiotoxicity and nephrotoxicity than traditional anthracyclines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MY5 in lab experiments include its efficacy against a variety of cancer cell lines, its lower toxicity profile, and its longer half-life. The limitations of using MY5 in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
For MY5 research include studying its efficacy in combination with other anticancer drugs, studying its anti-inflammatory properties in animal models, and optimizing its synthesis method to reduce its cost and increase its availability. MY5 has shown promising results in scientific research studies, and further research is needed to fully understand its potential in the treatment of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of MY5 involves the modification of the daunorubicin molecule by the addition of a morpholine ring and a methoxy group at the C-5 position. This modification enhances the drug's stability and reduces its toxicity. The synthesis method of MY5 has been described in detail in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
MY5 has been extensively studied for its anticancer properties. It has been shown to be effective against a variety of cancer cell lines, including leukemia, breast, and lung cancer. MY5 has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
CAS-Nummer |
105026-51-5 |
|---|---|
Molekularformel |
C8H7BrN2O2 |
Molekulargewicht |
553.6 g/mol |
IUPAC-Name |
9-ethyl-4,6,9-trihydroxy-7-(5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl)oxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C30H35NO9/c1-3-30(37)13-16-11-18-25(29(36)24-17(27(18)34)5-4-6-20(24)32)28(35)23(16)21(14-30)40-22-12-19(26(33)15(2)39-22)31-7-9-38-10-8-31/h4-6,11,15,19,21-22,26,32-33,35,37H,3,7-10,12-14H2,1-2H3 |
InChI-Schlüssel |
PZDDFOVYPMXMLL-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O |
Kanonische SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O |
Synonyme |
morpholinoanthracycline MY5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



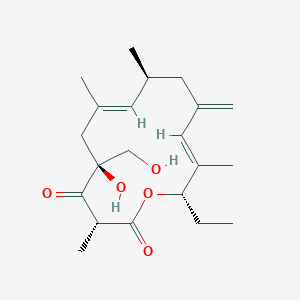
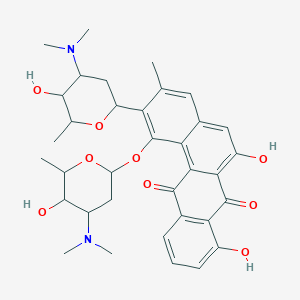
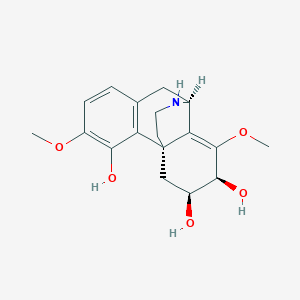
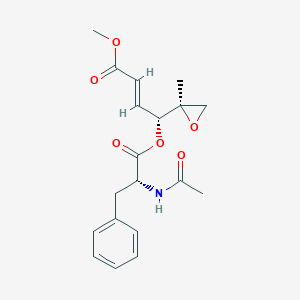
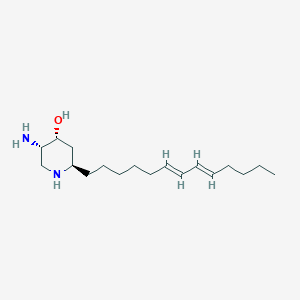
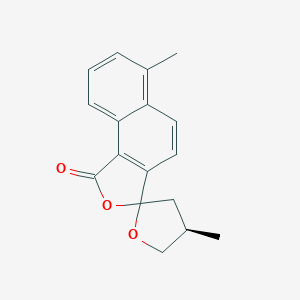
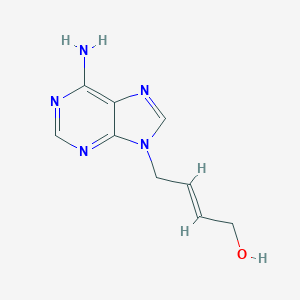
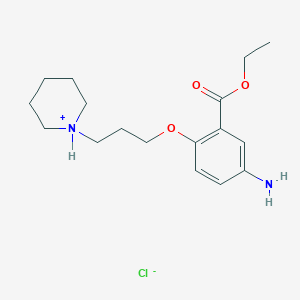
![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B217832.png)
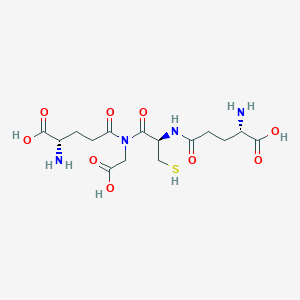
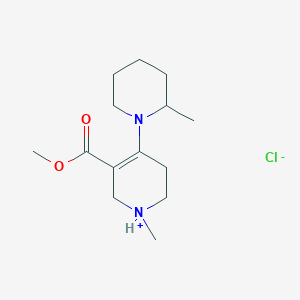
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B217868.png)
